

Exploring the therapeutic potential of AZ7550

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Compound of Interest		
Compound Name:	AZ7550	
Cat. No.:	B560540	Get Quote

An In-depth Technical Guide to the Therapeutic Potential of **AZ7550**, a Novel Kinase X Inhibitor for Glioblastoma Multiforme

Abstract

Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging-to-treat solid tumors. The signaling pathways driving its proliferation and survival are key targets for novel therapeutic agents. This document details the preclinical data for **AZ7550**, a potent and selective small molecule inhibitor of Kinase X (KX), a serine/threonine kinase frequently overexpressed in GBM. The following sections provide a comprehensive overview of the mechanism of action, in vitro and in vivo efficacy, and preliminary safety profile of **AZ7550**, highlighting its potential as a future therapeutic agent for this devastating disease.

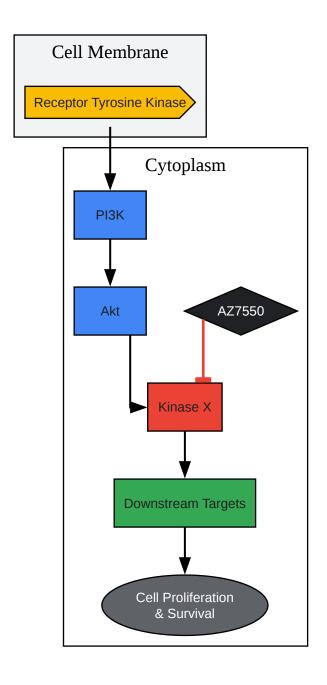
Introduction

Kinase X (KX) is a critical downstream effector in the oncogenic PI3K/Akt signaling pathway. Its overexpression has been correlated with poor prognosis in Glioblastoma Multiforme. **AZ7550** has been developed as a highly selective ATP-competitive inhibitor of KX. This whitepaper summarizes the key preclinical findings that underscore the therapeutic potential of **AZ7550** in GBM.

Mechanism of Action

AZ7550 selectively binds to the ATP-binding pocket of Kinase X, preventing its phosphorylation and subsequent activation of downstream targets. This leads to the inhibition of cell cycle progression and the induction of apoptosis in GBM cells.





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Caption: AZ7550 inhibits the PI3K/Akt/KX signaling pathway.

In Vitro Efficacy

The in vitro potency of **AZ7550** was evaluated across multiple GBM cell lines. The compound demonstrated significant anti-proliferative activity and induced apoptosis.

Quantitative Data

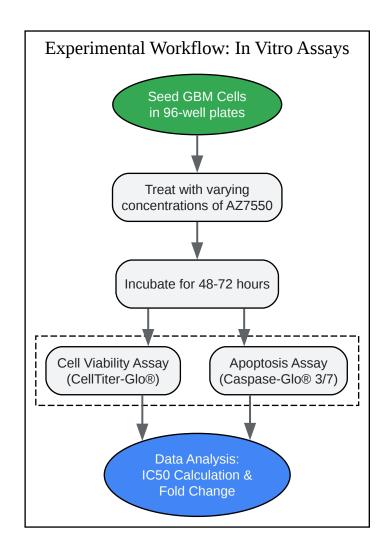


Cell Line	IC50 (nM) for Cell Viability	Apoptosis Induction (Fold Change in Caspase 3/7 Activity)
U-87 MG	15.2	4.8
T98G	28.5	3.9
A172	21.7	4.2

Experimental Protocols

- Cell Viability Assay: GBM cells were seeded in 96-well plates and treated with a
 concentration range of AZ7550 for 72 hours. Cell viability was assessed using the CellTiterGlo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's
 instructions. Luminescence was read on a plate reader, and IC50 values were calculated
 using non-linear regression analysis.
- Apoptosis Assay: Apoptosis was quantified by measuring caspase-3 and -7 activities using the Caspase-Glo® 3/7 Assay (Promega). Cells were treated with AZ7550 at their respective IC50 concentrations for 48 hours before the assay was performed as per the manufacturer's protocol.





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Caption: Workflow for in vitro efficacy testing of AZ7550.

In Vivo Efficacy

The anti-tumor activity of **AZ7550** was assessed in an orthotopic mouse model of glioblastoma.

Ouantitative Data

Treatment Group	Median Survival (Days)	Tumor Growth Inhibition (%)
Vehicle Control	22	0
AZ7550 (50 mg/kg, oral, daily)	45	78



Experimental Protocols

- Orthotopic Xenograft Model: U-87 MG cells were stereotactically implanted into the brains of immunodeficient mice. Tumor growth was monitored by bioluminescence imaging.
- Treatment: Once tumors were established, mice were randomized into two groups: vehicle control and AZ7550 (50 mg/kg, administered orally once daily).
- Efficacy Assessment: The primary endpoint was median survival. Tumor growth inhibition
 was calculated based on the difference in tumor volume between the treated and control
 groups at a specific time point.

Pharmacokinetics

The pharmacokinetic profile of **AZ7550** was evaluated in mice following a single oral dose of 50 mg/kg.

Ouantitative Data

Parameter	Value
Cmax (Maximum Plasma Concentration)	2.5 μΜ
Tmax (Time to Maximum Concentration)	2 hours
AUC (Area Under the Curve)	15 μM·h
Bioavailability	40%

Conclusion

AZ7550 demonstrates potent and selective inhibition of Kinase X, leading to significant antitumor activity in preclinical models of Glioblastoma Multiforme. Its favorable pharmacokinetic profile supports further development as a potential therapeutic agent for this challenging disease. Future studies will focus on IND-enabling toxicology studies and the identification of predictive biomarkers.

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